

Historical discovery and development of (R)-3-Acetylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Acetylthiazolidine-4-carboxylic acid

Cat. No.: B132345

[Get Quote](#)

(R)-3-Acetylthiazolidine-4-carboxylic Acid: A Historical and Technical Guide

An In-depth Overview of the Discovery, Synthesis, and Development of a Versatile Molecule

Abstract

(R)-3-Acetylthiazolidine-4-carboxylic acid, a molecule at the interface of agricultural and pharmaceutical sciences, has a rich history of development and application. Also known by names such as Folcisteine and N-acetyl-L-thiazolidine-4-carboxylic acid, its journey spans from early investigations into its role as a cysteine prodrug to its widespread use as a plant biostimulant. This technical guide provides a comprehensive overview of its historical discovery, the evolution of its synthesis, and its multifaceted applications, with a focus on the underlying scientific principles and experimental methodologies for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

(R)-3-Acetylthiazolidine-4-carboxylic acid is a heterocyclic compound derived from the amino acid L-cysteine. Its structure features a thiazolidine ring, which is a five-membered saturated ring containing both a sulfur and a nitrogen atom, with an acetyl group attached to

the nitrogen and a carboxylic acid group at the 4-position. The "(R)" designation specifies the stereochemistry at the chiral center (carbon-4).

Due to its diverse applications and commercialization in different sectors, it is known by several names:

- Systematic Name: (R)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid
- Common Names: N-acetyl-L-thiazolidine-4-carboxylic acid, N-ATC
- Commercial Names: Folcisteine

This guide will primarily use the systematic name or the abbreviation N-ATC for clarity.

Historical Discovery and Development

The development of N-ATC can be traced back to the early 1970s, with initial interest appearing to stem from its potential biomedical applications. A key milestone in its early history is a German patent filed in 1973.

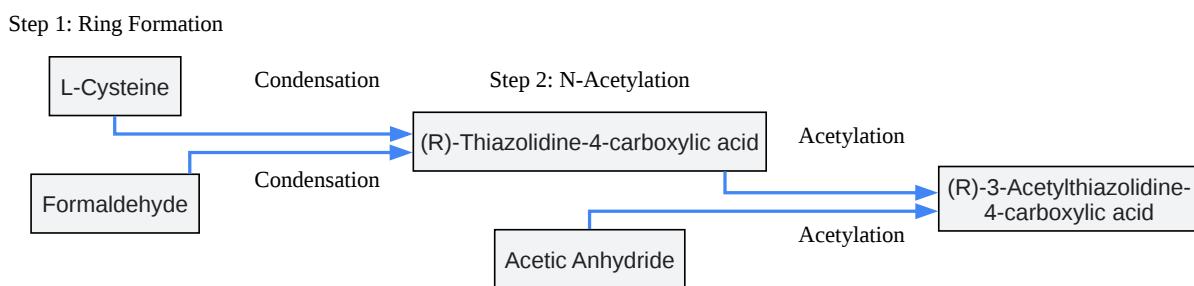
Early Patenting and Biomedical Research:

A German patent (DE2354143A1) filed on October 29, 1973, by inventor Claude Dufour, describes salts of N-acetyl-thiazolidine-4-carboxylic acid with organic bases such as quinoline, betaine, and pyridoxine, as well as basic amino acids like lysine and arginine[1]. This patent indicates that by the early 1970s, the compound was not only synthesized but was also being formulated into various salts, likely to improve its stability or bioavailability for potential therapeutic use.

Further evidence of its early biomedical investigation comes from a 1976 study by Vladescu et al., which explored the effects of "Folcisteine" on hepatic and overall collagen metabolism in irradiated rats[2][3]. This research points to an early interest in its properties as a radioprotective agent and a modulator of cellular metabolism. The concept of thiazolidine-4-carboxylic acids serving as prodrugs of L-cysteine was a significant driver for this research, aiming to provide a more stable and bioavailable source of this crucial amino acid[4].

Shift to Agricultural Applications:

While the initial focus appears to have been on pharmaceutical applications, N-ATC gained significant traction in the agricultural sector as a plant biostimulant. It is commercially available under the name Folicisteine and is used to enhance seed germination, promote plant growth, and improve crop resilience to environmental stress^{[5][6]}. The Italian company Biolchim SpA has been a key player in the commercialization of biostimulant products containing N-ATC, such as FOLICIST®, which also includes folic acid and plant extracts^[7]. The transition from a potential pharmaceutical agent to a widely used agricultural product marks a pivotal point in the development history of N-ATC.


Synthesis of (R)-3-Acetylthiazolidine-4-carboxylic Acid

The synthesis of N-ATC has evolved, but the fundamental approach generally involves a two-step process: the formation of the thiazolidine ring followed by N-acetylation.

General Synthesis Pathway:

The core of the synthesis is the condensation of L-cysteine with formaldehyde to form (R)-thiazolidine-4-carboxylic acid. This is followed by the acetylation of the nitrogen atom in the thiazolidine ring.

Diagram of the General Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: General two-step synthesis of **(R)-3-Acetylthiazolidine-4-carboxylic acid**.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis of N-ATC and its derivatives, based on methodologies described in the scientific literature and patents.

Protocol 1: Synthesis of a Mixture Containing N-acetyl-1,3-thiazolidin-4-carboxylic acid

This protocol is adapted from a patent describing a one-stage process to obtain a mixture containing N-acetyl-1,3-thiazolidin-4-carboxylic acid.

- Materials: 1,3-thiazolidin-4-carboxylic acid, acetic anhydride, ethanol.
- Procedure:
 - In a stirred tank reactor, introduce 1,3-thiazolidin-4-carboxylic acid (11.1 g), acetic anhydride (4 mL), and ethanol (12 mL).
 - Stir the mixture at 200 rpm for 1 hour at 22°C.
 - Increase the temperature to reflux and maintain for 4 hours.
 - Cool the reaction mixture in a water-ice bath for 2 hours to facilitate precipitation.
 - Recover the solid product by vacuum filtration.
 - Wash the solid with cold ethanol.
 - Dry the solid in a desiccator under vacuum to yield the final product mixture.

Protocol 2: Preparation of N-Acetyl-thiazolidine-4-carboxylic Acid Salts

This protocol is based on the 1973 patent by Claude Dufour for the preparation of salts of N-ATC[1].

- Materials: L-N-acetyl-thiazolidine-4-carboxylic acid, isopropanol, pyridoxine base.

- Procedure:

- Dissolve 30 g (0.17 mol) of L-N-acetyl-thiazolidine-4-carboxylic acid in 200 ml of isopropanol.
- Add 28.7 g (0.17 mol) of pyridoxine base to the solution.
- Treat the resulting yellow solution with activated charcoal for purification.
- Filter the solution and leave it to stand overnight at +5°C to allow for crystallization.
- The crystalline product can be recovered by filtration or centrifugation.

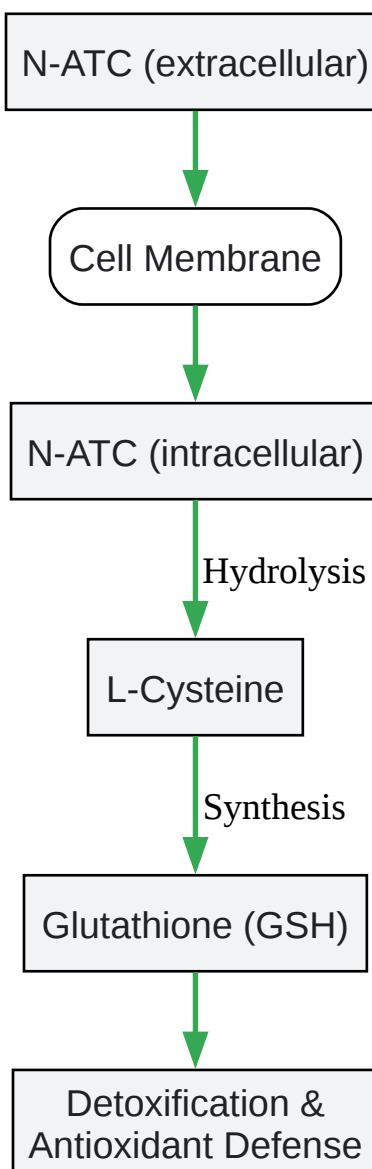
Data Presentation

While quantitative data from the earliest studies in the 1970s is not readily available in detail, more recent research on the effects of N-ATC as a plant biostimulant provides valuable data. The following table summarizes findings from a study on the application of "Elanta Super" (a commercial formulation of N-ATC) on apple cultivars.

Table 1: Effect of N-Acetylthiazolidine-4-carboxylic Acid (NATCA) on Apple Fruit Set and Yield

Treatment Concentration (ppm)	Fruit Set (%)	Yield (kg/tree)
Control (Water Spray)	18.5	45.2
100	22.1	50.8
200	25.4	55.1
300	28.9	59.3
400	26.2	56.7

Data adapted from a study on apple cv. Starking Delicious. The application was performed at the petal fall stage.


Mechanism of Action and Signaling Pathways

The biological activity of N-ATC is rooted in its role as a cysteine pro-drug and its ability to modulate metabolic pathways.

In Animal/Human Systems:

As a prodrug of L-cysteine, N-ATC can readily cross cell membranes and is then hydrolyzed to release L-cysteine. L-cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By boosting GSH levels, N-ATC can help protect cells from oxidative damage, which is the basis for its investigation as a therapeutic agent for conditions associated with oxidative stress.

Diagram of N-ATC as a Cysteine Prodrug

[Click to download full resolution via product page](#)

Caption: N-ATC crosses the cell membrane and releases L-cysteine for glutathione synthesis.

In Plant Systems:

As a biostimulant, N-ATC is thought to promote the synthesis of amino acids and hormones that are essential for plant growth and development. It enhances the plant's ability to absorb water and micronutrients and increases the activity of various enzymes. This leads to a more efficient use of the plant's physiological reserves, resulting in improved growth, yield, and tolerance to abiotic stress. The precise signaling pathways in plants are still an area of active research, but it is hypothesized that N-ATC may influence pathways related to stress response and hormone regulation.

Conclusion

(R)-3-Acetylthiazolidine-4-carboxylic acid has a unique history, with parallel developments in both pharmaceutical and agricultural research. Its journey from an early patented molecule with therapeutic potential to a widely used plant biostimulant highlights its versatility. For researchers and drug development professionals, understanding its history and its fundamental mechanism as a cysteine prodrug provides a solid foundation for exploring new therapeutic applications. In the field of agriculture, ongoing research into its precise signaling pathways in plants will likely lead to even more effective and targeted uses for this remarkable compound. This guide has provided a comprehensive overview of the key historical and technical aspects of N-ATC, offering a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. awiner.com [awiner.com]
- 2. Budding and flowering: the standardizing intervention - Biolchim [biolchim.com]

- 3. phytojournal.com [phytojournal.com]
- 4. FOLICIST® Metabolic enhancer of flowering and fruit set - Biolchim [biolchim.com]
- 5. N-Acetyl-thiazolidine-4-carboxylic Acid NATCA AATC Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 6. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl thiazolidine carboxylic acid [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Historical discovery and development of (R)-3-Acetylthiazolidine-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132345#historical-discovery-and-development-of-r-3-acetylthiazolidine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com